molecular formula C23H26FN5O3 B2967500 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2379973-03-0

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2967500
CAS No.: 2379973-03-0
M. Wt: 439.491
InChI Key: WDWDUSZYZHDRIB-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the construction of the pyridazine ring. The reaction conditions typically involve the use of solvents such as anhydrous benzene and reagents like aryl isocyanates and alkyl isothiocyanates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one apart is its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3/c1-15-14-16(2)28(25-15)21-8-9-22(30)29(26-21)18-10-12-27(13-11-18)23(31)17(3)32-20-7-5-4-6-19(20)24/h4-9,14,17-18H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWDUSZYZHDRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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